Isothiazol-5-ylmethanesulfonyl chloride

Description

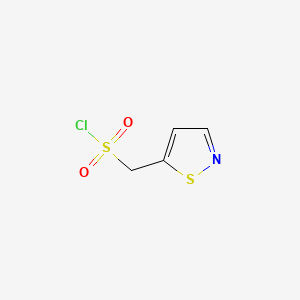

Isothiazol-5-ylmethanesulfonyl chloride (CAS: 362658-19-3), also referred to as 5-isothiazolesulfonyl chloride, is a heterocyclic sulfonyl chloride derivative with the molecular formula C₃H₂ClNO₂S₂ and a molar mass of 183.64 g/mol . This compound features a sulfonyl chloride (-SO₂Cl) group directly attached to the 5-position of the isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur. Sulfonyl chlorides are highly reactive intermediates, commonly used in organic synthesis to introduce sulfonate esters, sulfonamides, or other functional groups via nucleophilic substitution reactions.

Key applications of this compound include its role as a reagent in pharmaceutical and agrochemical synthesis, where its reactive sulfonyl chloride moiety facilitates the formation of carbon-sulfur or carbon-nitrogen bonds .

Properties

Molecular Formula |

C4H4ClNO2S2 |

|---|---|

Molecular Weight |

197.7 g/mol |

IUPAC Name |

1,2-thiazol-5-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2 |

InChI Key |

TYLQMXXKBPCODZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chlorination of Methanesulfonic Acid: One common method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. .

Chlorination of Methyl Thiocyanate: Another method involves the chlorination of methyl thiocyanate, which can also yield methanesulfonyl chloride.

Industrial Production Methods: Industrial production of isothiazol-5-ylmethanesulfonyl chloride often involves large-scale chlorination processes, utilizing thionyl chloride or phosgene as chlorinating agents. These processes are optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Isothiazol-5-ylmethanesulfonyl chloride can undergo oxidation reactions, often resulting in the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or other reduced forms.

Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with this compound under appropriate conditions.

Major Products Formed:

Sulfonic Acids: Formed through oxidation reactions.

Sulfonamides: Formed through reduction reactions.

Substituted Isothiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Isothiazol-5-ylmethanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds .

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification due to its ability to react with thiol groups in proteins .

Industry: In the industrial sector, this compound is used in the production of biocides, preservatives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of isothiazol-5-ylmethanesulfonyl chloride involves its ability to inhibit enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupt the normal function of the enzyme . This property makes it effective as an antimicrobial agent, as it can inhibit the growth of bacteria and fungi by targeting essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of isothiazol-5-ylmethanesulfonyl chloride, we compare it with structurally related isothiazole and thiazole derivatives.

2.1. 5-Chloro-2-methyl-2H-isothiazol-3-one (CAS 26172-55-4)

- Molecular Formula: C₄H₄ClNOS

- Structure : A chloro-substituted isothiazolone with a methyl group at the 2-position.

- Key Differences :

- Functional Group : Contains a ketone (-C=O) at the 3-position instead of a sulfonyl chloride.

- Reactivity : Less reactive toward nucleophiles compared to sulfonyl chlorides; primarily acts as a biocide due to its ability to inhibit microbial growth .

- Applications : Widely used in industrial water treatment, paints, and cosmetics as a preservative.

- Stability : More stable under ambient conditions than sulfonyl chlorides, which hydrolyze readily in moisture .

2.2. Thiazol-5-ylmethyl Carbamates (e.g., CAS 553652-79-2)

- Molecular Formula : Varies (e.g., C₁₀H₁₃ClO₄S₂ for ethyl 2-(5-chloro-2-thienyl)-2-hydroxy-1-propanesulfonate).

- Structure : Thiazole derivatives with carbamate or sulfonate ester groups.

- Key Differences: Functional Groups: Contain carbamate (-OCONH-) or sulfonate (-SO₃⁻) groups instead of sulfonyl chloride. Reactivity: Carbamates undergo hydrolysis or aminolysis, while sulfonates are less reactive. Applications: Often employed in pharmaceuticals (e.g., protease inhibitors) or agrochemicals due to their bioactivity .

2.3. Comparative Data Table

| Compound | Molecular Formula | CAS Number | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₃H₂ClNO₂S₂ | 362658-19-3 | Sulfonyl chloride (-SO₂Cl) | Organic synthesis reagent |

| 5-Chloro-2-methyl-2H-isothiazol-3-one | C₄H₄ClNOS | 26172-55-4 | Chloro, methyl, ketone | Biocide, preservative |

| Thiazol-5-ylmethyl carbamates | Variable | e.g., 553652-79-2 | Carbamate, sulfonate esters | Pharmaceuticals, agrochemicals |

Research Findings and Implications

- Reactivity : The sulfonyl chloride group in this compound enables rapid reactions with amines and alcohols, making it superior for synthesizing sulfonamides or sulfonate esters compared to less-reactive isothiazolones .

- Stability : Unlike biocidal isothiazolones (e.g., 5-chloro-2-methyl-2H-isothiazol-3-one), sulfonyl chlorides require anhydrous handling to prevent hydrolysis to sulfonic acids .

- Biological Activity : Thiazole derivatives (e.g., carbamates) exhibit targeted bioactivity in drug design, whereas sulfonyl chlorides are typically intermediates rather than end products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.